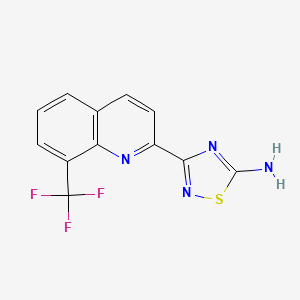

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine

Description

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a quinoline moiety substituted with a trifluoromethyl (-CF₃) group at position 7. The thiadiazole ring is a five-membered structure containing two nitrogen atoms and one sulfur atom, known for its stability and ability to participate in hydrogen bonding and π-π interactions. This compound is part of a broader class of 1,2,4-thiadiazole derivatives explored for diverse biological activities, including antiparasitic, anticancer, and enzyme inhibitory applications .

Properties

CAS No. |

1179361-60-4 |

|---|---|

Molecular Formula |

C12H7F3N4S |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

3-[8-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C12H7F3N4S/c13-12(14,15)7-3-1-2-6-4-5-8(17-9(6)7)10-18-11(16)20-19-10/h1-5H,(H2,16,18,19) |

InChI Key |

QMZOPGBBTPRPKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C3=NSC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Thiadiazole Core with Trifluoromethyl Substitution

The thiadiazole ring substituted with trifluoromethyl groups can be prepared starting from 2-halogeno-5-trifluoromethyl-1,3,4-thiadiazole derivatives. These are typically synthesized via diazotization and Sandmeyer-type reactions from the corresponding 2-amino-thiadiazoles. The reaction proceeds efficiently at low temperatures (-5° to +15° C) without copper salts, yielding the halogeno-thiadiazole intermediate in high purity and yield.

Subsequently, 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole is prepared by reacting the 2-bromo derivative with thiourea in boiling ethanol, followed by treatment with sodium hydroxide. This mercapto intermediate allows further functionalization via nucleophilic substitution or coupling reactions.

Coupling of Quinoline Moiety to Thiadiazole

The quinoline fragment, specifically the 8-(trifluoromethyl)quinolin-2-yl group, can be introduced by nucleophilic aromatic substitution or cross-coupling reactions using appropriately functionalized quinoline precursors.

A representative method involves:

- Synthesis of 8-(trifluoromethyl)quinoline derivatives via nitration, chlorination, and subsequent substitution reactions on quinoline-2-yl precursors.

- The quinoline intermediate can be functionalized at the 2-position with a leaving group (e.g., chloro or bromo) to enable coupling.

The coupling to the thiadiazole amine is achieved by reacting the 5-amino-1,2,4-thiadiazole intermediate with the quinoline derivative under conditions promoting nucleophilic substitution or cross-coupling, often in the presence of a base and polar aprotic solvents.

Preparation of 5-Amino-1,2,4-Thiadiazole Intermediates

The 5-amino-1,2,4-thiadiazole moiety is typically synthesized starting from thiosemicarbazide and carbon disulfide in ethanol under reflux conditions. The reaction yields 5-amino-1,3,4-thiadiazole-2-thiol, which can be further functionalized.

For example, refluxing thiosemicarbazide with carbon disulfide in ethanol followed by acidification precipitates the aminothiadiazole intermediate in good yield (~78%).

Stepwise Synthetic Route Summary

| Step | Reaction Type | Starting Materials | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Diazotization and Sandmeyer reaction | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -5° to +15° C, no copper salts | 2-Halogeno-5-trifluoromethyl-1,3,4-thiadiazole |

| 2 | Thiourea substitution | 2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole | Boiling ethanol, NaOH treatment | 2-Mercapto-5-trifluoromethyl-1,3,4-thiadiazole |

| 3 | Formation of 5-amino-1,2,4-thiadiazole | Thiosemicarbazide + CS2 + Na2CO3 | Reflux in ethanol, acidification | 5-Amino-1,3,4-thiadiazole-2-thiol |

| 4 | Coupling with quinoline derivative | 5-Amino-thiadiazole + 8-(trifluoromethyl)quinolin-2-yl chloride | Reflux in polar aprotic solvent, base | This compound |

Reaction Conditions and Optimization Notes

- Temperature control is critical in the diazotization and Sandmeyer steps to avoid decomposition and ensure high yields.

- Use of boiling ethanol and alkaline treatment facilitates thiourea substitution to generate mercapto intermediates.

- Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for coupling reactions to enhance nucleophilicity and solubility.

- Bases like triethylamine or sodium hydroxide are used to neutralize acids formed and promote substitution.

- Purification typically involves recrystallization from solvent mixtures (e.g., DMF/water) to obtain analytically pure compounds.

Data Table: Key Intermediates and Yields

Summary of Research Findings

- The preparation of this compound involves well-established heterocyclic chemistry methods, including diazotization, nucleophilic substitution, and coupling reactions.

- Starting from 2-amino-thiadiazole derivatives, the trifluoromethyl substitution is introduced early via Sandmeyer-type reactions.

- The quinoline moiety is introduced via nucleophilic aromatic substitution on halogenated quinoline derivatives.

- The 5-amino-1,2,4-thiadiazole core is synthesized from thiosemicarbazide and carbon disulfide, which is a reliable and high-yielding method.

- Reaction conditions such as temperature, solvent choice, and base are crucial for optimizing yields and purity.

- The synthetic route is modular, allowing variations in substituents for potential analog development.

Chemical Reactions Analysis

Types of Reactions

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

Oxidation: Quinoline N-oxide derivatives

Reduction: Reduced quinoline derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Quinoline vs.

- Trifluoromethyl Position: The -CF₃ group at position 8 on quinoline (vs. position 2 on phenyl in ) may reduce steric hindrance while maintaining electron-withdrawing effects.

Key Observations :

- Pyridyl and Schiff base derivatives show potent anticancer activity, likely due to hydrogen bonding with cellular targets .

Physicochemical Properties

- Lipophilicity: The -CF₃ group and quinoline ring increase logP compared to pyridyl or chlorophenyl analogues, enhancing blood-brain barrier penetration .

- Solubility: Quinoline’s planar structure may reduce aqueous solubility versus pyridyl derivatives with polar substituents (e.g., isopropoxy in ).

- Stability : Electron-withdrawing -CF₃ and aromatic systems improve resistance to oxidative degradation .

Biological Activity

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a novel heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of the trifluoromethyl group at the 8-position of the quinoline moiety enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₇F₃N₄S, with a molecular weight of approximately 296.27 g/mol. The trifluoromethyl group significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₃N₄S |

| Molecular Weight | 296.27 g/mol |

| Structural Features | Quinoline and Thiadiazole |

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. It may act as an inhibitor of specific kinases involved in cancer progression. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, contributing to its potential as a therapeutic agent against various cancer types.

Antimicrobial Activity

Compounds containing the thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activities. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal properties against fungi such as Candida albicans and Aspergillus niger . The unique structure of this compound suggests it may also possess these antimicrobial effects.

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings indicate potential interactions with specific enzymes or receptors involved in disease pathways. Understanding these interactions could elucidate its mechanism of action and inform further drug development efforts.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiadiazole compounds to evaluate their biological activities:

- Caspase Inhibition : In a study evaluating antiapoptotic activities, certain thiadiazole derivatives showed significant inhibition of caspase enzymes involved in apoptosis pathways. These findings suggest that similar mechanisms may be applicable to this compound .

- Antimicrobial Efficacy : A series of related compounds were tested against various microbial strains. Results indicated that derivatives with similar structural motifs displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Quinoline Core Formation : The trifluoromethyl-substituted quinoline moiety is synthesized via Friedländer condensation or Skraup reaction, with fluorination introduced via halogen exchange (e.g., using HF-pyridine) .

Thiadiazole Ring Construction : The 1,2,4-thiadiazole-5-amine is formed through cyclization of thiourea derivatives or via oxidative dimerization of thioamides. Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity. For example, polar aprotic solvents like DMF favor cyclization at room temperature .

Coupling Strategies : Suzuki-Miyaura or Buchwald-Hartwig coupling is used to link the quinoline and thiadiazole moieties. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos enhance cross-coupling efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm, thiadiazole NH₂ at δ 5.2–5.5 ppm) and confirms trifluoromethyl group presence (¹⁹F NMR at δ -60 to -65 ppm) .

- IR Spectroscopy : Identifies N-H stretching (3300–3500 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) in the thiadiazole ring .

- X-ray Crystallography : Resolves spatial arrangement, confirming the planar quinoline-thiadiazole linkage and hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding to biological targets?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic character at the quinoline C2 position. This facilitates interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational studies (DFT) show reduced electron density at the thiadiazole sulfur, altering redox potential and stability in biological matrices .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum protein binding). To address this:

- Standardized Assays : Use isogenic cell lines and controls for ATP levels (e.g., CellTiter-Glo®) to normalize viability data .

- Target Engagement Studies : Employ thermal shift assays or SPR to quantify binding affinity to purported targets (e.g., kinase domains) and correlate with functional outcomes .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer : Key modifications include:

- Quinoline Substitution : Replacing -CF₃ with -OCF₃ increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .

- Thiadiazole Modifications : Introducing methyl groups at the 3-position improves metabolic stability (e.g., CYP3A4 resistance) but reduces solubility .

- Hybrid Analogues : Fusion with triazole rings (e.g., [1,2,3]triazolo[4,5-d]pyrimidine) enhances π-π stacking with DNA topoisomerases .

Data Analysis & Optimization

Q. What computational tools are recommended for predicting off-target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide screens against PDBe-KB or ChEMBL databases to identify kinase or GPCR off-targets .

- Machine Learning : QSAR models using Mordred descriptors predict toxicity (e.g., hepatotoxicity) based on thiadiazole ring substituents .

Q. How do solvent and pH conditions affect the compound’s stability in vitro?

- Methodological Answer :

- pH Stability : Degrades rapidly at pH < 3 (quinoline protonation) or pH > 10 (thiadiazole ring hydrolysis). Use buffered solutions (PBS, pH 7.4) for cell-based assays .

- Solvent Compatibility : Stable in DMSO (<1% decomposition at -20°C for 6 months) but precipitates in aqueous buffers >50 μM. Sonication and PEG-400 improve dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.